

Structural Analysis of 3-Aminooxetane-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminooxetane-3-carboxylic acid

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Abstract

This technical guide provides a comprehensive overview of the structural analysis of **3-Aminooxetane-3-carboxylic acid**, a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry. Due to its unique four-membered oxetane ring, this compound offers a valuable scaffold for the design of novel therapeutics. This document details the synthetic pathways, spectroscopic characterization, and its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor. While a complete, publicly available crystallographic and detailed nuclear magnetic resonance (NMR) analysis of the free acid is not currently available, this guide compiles known data, including that of its methyl ester, and provides predicted spectroscopic characteristics based on established principles. Detailed experimental protocols for the key analytical techniques are also presented to aid in further research and characterization of this and related compounds.

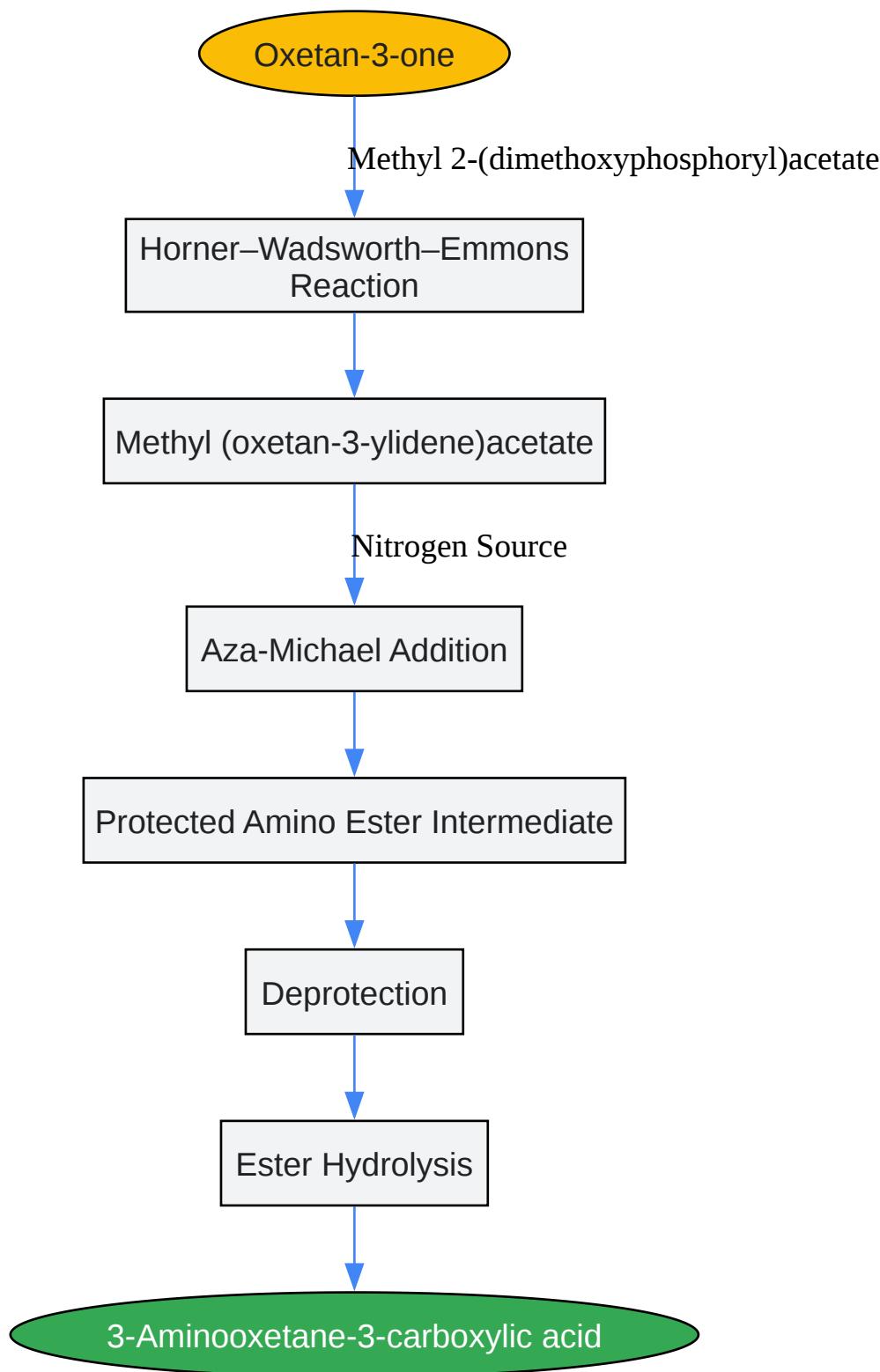
Introduction

3-Aminooxetane-3-carboxylic acid is a unique non-proteinogenic amino acid that incorporates a rigid oxetane ring. This structural feature imparts conformational constraint, making it a valuable building block in drug discovery for probing and optimizing ligand-receptor interactions. Its structural similarity to glycine has led to investigations of its role as a neurotransmitter modulator. Notably, **3-Aminooxetane-3-carboxylic acid** has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential

for the development of novel central nervous system (CNS) therapeutics[1]. This guide provides a detailed examination of the structural aspects of this molecule, drawing from available data and established analytical techniques.

Synthesis and Experimental Workflows

The synthesis of **3-Aminooxetane-3-carboxylic acid** typically starts from oxetan-3-one. A common synthetic route involves a Horner–Wadsworth–Emmons reaction to introduce the acetate moiety, followed by subsequent functional group manipulations to yield the final amino acid.



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A generalized synthetic workflow for **3-Aminooxetane-3-carboxylic acid**.

Structural and Spectroscopic Data

While specific crystallographic data for **3-Aminooxetane-3-carboxylic acid** is not publicly available, this section provides a summary of expected and reported spectroscopic data.

Crystallographic Data (Predicted)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule^{[2][3][4]}. Although a crystal structure for the title compound is not available, analysis of related oxetane structures would be necessary to predict bond lengths and angles with high accuracy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution^[5]. While a full assignment for the free acid is not published, data for the methyl ester and general chemical shift ranges provide insight.

Table 1: NMR Spectroscopic Data

Nucleus	Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H	3-Aminooxetane-3-carboxylic acid Methyl ester	CDCl ₃	5.00	d	7.6	-CH ₂ -O-
			4.53	d	6.4	-CH ₂ -O-
			3.88	s	-	-OCH ₃
			2.08	s	-	-NH ₂
¹³ C	3-Aminooxetane-3-carboxylic acid (Predicted)	DMSO-d ₆	~170-185	-	-	C=O
			~70-80	-	-	-CH ₂ -O-
			~50-60	-	-	C(NH ₂) (COOH)

Note: Predicted values for the carboxylic acid are based on typical chemical shift ranges for similar functional groups[6][7]. The zwitterionic nature of the amino acid in solution will influence the precise chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule[8][9][10]. The spectrum of **3-Aminooxetane-3-carboxylic acid** is expected to show characteristic absorptions for the amino, carboxylic acid, and oxetane groups.

Table 2: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
3500-3300 (medium)	N-H (Amine)	Stretching
1760-1690 (strong)	C=O (Carboxylic Acid)	Stretching
1320-1210 (strong)	C-O (Carboxylic Acid)	Stretching
~970 (strong)	C-O-C (Oxetane)	Asymmetric Stretch

Mass Spectrometry

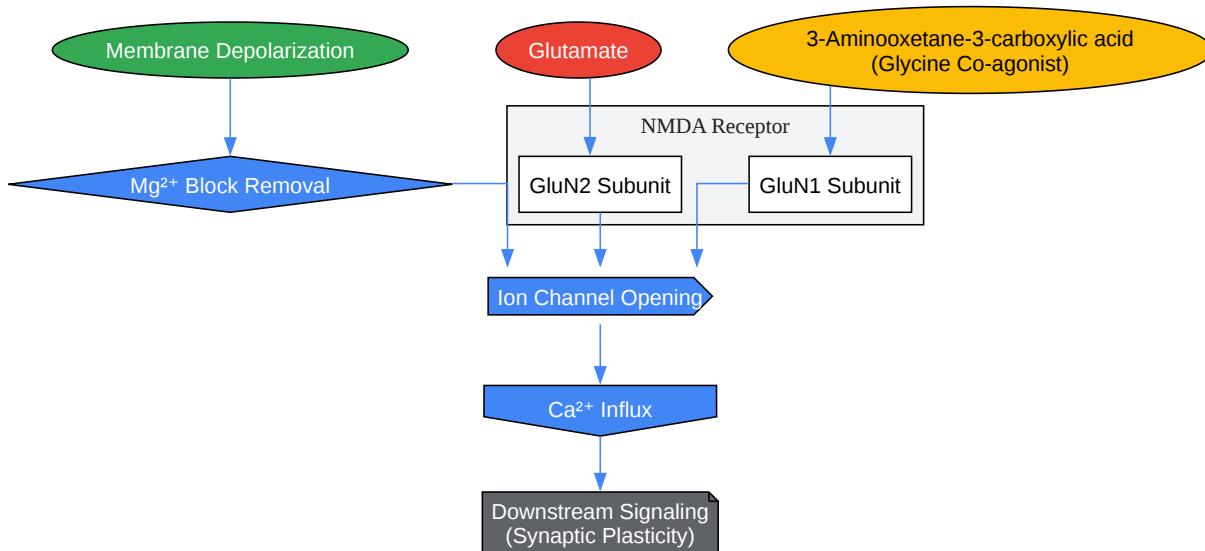
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule[11][12][13][14][15]. For **3-Aminooxetane-3-carboxylic acid**, common fragmentation pathways would involve the loss of the carboxylic acid group or cleavage of the oxetane ring.

Table 3: Expected Mass Spectrometry Fragmentation

m/z	Fragment	Description
117	[M] ⁺	Molecular Ion
72	[M - COOH] ⁺	Loss of the carboxylic acid group
100	[M - NH ₃] ⁺	Loss of ammonia

Biological Activity: NMDA Receptor Modulation

3-Aminooxetane-3-carboxylic acid has been reported to act as a modulator of the NMDA receptor, likely by interacting with the glycine co-agonist binding site[1]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

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Signaling pathway of NMDA receptor activation with **3-Aminooxetane-3-carboxylic acid** as a co-agonist.

Detailed Experimental Protocols

X-ray Crystallography

- **Crystal Growth:** Single crystals of **3-Aminooxetane-3-carboxylic acid** can be grown by slow evaporation of a suitable solvent system, such as a water/ethanol or water/isopropanol mixture.
- **Data Collection:** A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **3-Aminooxetane-3-carboxylic acid** is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
- **Data Processing:** The acquired data are processed by Fourier transformation, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

- **Sample Preparation:** A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a suitable method for this polar molecule.

- Mass Analysis: The mass-to-charge ratio of the molecular ion and its fragments are determined using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Conclusion

3-Aminooxetane-3-carboxylic acid is a molecule with significant potential in medicinal chemistry, particularly in the development of CNS-active compounds. While a complete experimental structural elucidation is not yet in the public domain, this guide provides a comprehensive overview of its known and predicted structural features, synthesis, and biological context. The provided experimental protocols serve as a foundation for researchers to further investigate this and related oxetane-containing molecules. The unique conformational constraints imposed by the oxetane ring, combined with its activity at the NMDA receptor, make **3-Aminooxetane-3-carboxylic acid** a compelling scaffold for future drug design and development efforts. Further detailed structural studies are warranted to fully unlock the therapeutic potential of this intriguing amino acid.

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